molecular formula C14H18N2O6 B1591764 Tyr-glu CAS No. 2545-89-3

Tyr-glu

Cat. No. B1591764
CAS RN: 2545-89-3
M. Wt: 310.3 g/mol
InChI Key: PDSLRCZINIDLMU-UHFFFAOYSA-N
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Description

Tyr-glu, also known as Tyr-Gly-Glu-Lys, is a dipeptide composed of the amino acids tyrosine and glutamic acid. It is an important component of many proteins and enzymes, and is widely used in scientific research as a model peptide.

Scientific Research Applications

  • Protein and Peptide Modification

    • Field: Chemical, Biological, Medical, and Material Sciences .
    • Application: Tyrosine residues have become a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .
    • Methods: This involves selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites .
    • Results: This area has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .
  • Antioxidative and Anti-inflammatory Molecules

    • Field: Biochemistry and Pharmacology .
    • Application: Tyrosol (Tyr) is a phenolic compound found in virgin olive oil. After ingestion, Tyr undergoes extensive first pass intestinal/hepatic metabolism .
    • Methods: Tyr glucuronate (Tyr-GLU) and sulphate (Tyr-SUL) metabolites were chemically synthesized and explored for their properties against oxidative stress and inflammation in TNF-α-treated human endothelial cells .
    • Results: Tyr and Tyr-SUL prevented the rise of reactive oxygen species, the depletion of glutathione, and the down-regulation of glutathione peroxidase 1, glutamate-cysteine ligase catalytic subunit, and heme oxygenase-1 genes .
  • Neurotransmitter Synthesis

    • Field: Neurobiology .
    • Application: Tyrosine is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters play a crucial role in regulating mood, attention, motivation, and stress responses .
    • Methods: Tyrosine is synthesized within the body from another amino acid, phenylalanine . It is then used in the production of these neurotransmitters .
    • Results: By facilitating the production of these neurotransmitters, tyrosine can help regulate mood and potentially alleviate symptoms of depression .
  • Hormone Production

    • Field: Endocrinology .
    • Application: Tyrosine serves as a fundamental building block for thyroid hormones .
    • Methods: These hormones, produced by the thyroid gland, are responsible for regulating metabolism, growth, and development .
    • Results: Proper functioning of these hormones is essential for maintaining normal bodily functions .
  • Enzyme Function

    • Field: Biochemistry .
    • Application: Tyrosine residues in proteins can be phosphorylated, making them integral to the function of many enzymes .
    • Methods: This process of phosphorylation helps in signal transduction, a mechanism by which cells respond to various stimuli .
    • Results: This functionality is crucial for the proper functioning of various biological processes .
  • Melanin Production

    • Field: Dermatology .
    • Application: Tyrosine helps to produce melanin, the pigment responsible for hair and skin color .
    • Methods: The body uses tyrosine to synthesize melanin .
    • Results: Proper melanin production is essential for the normal pigmentation of the skin and hair .
  • Protein Synthesis

    • Field: Biochemistry .
    • Application: Tyrosine serves as a building block for protein synthesis .
    • Methods: Tyrosine is one of several amino acids, the building blocks of proteins .
    • Results: Proper protein synthesis is essential for the normal functioning of the body .
  • Adrenal, Pituitary, and Thyroid Glands Hormone Production

    • Field: Endocrinology .
    • Application: Tyrosine helps the adrenal, pituitary, and thyroid glands produce hormones .
    • Methods: These hormones are responsible for various bodily functions .
    • Results: Proper functioning of these hormones is essential for maintaining normal bodily functions .
  • Dietary Supplement

    • Field: Nutrition .
    • Application: Tyrosine is used in protein supplements for an inherited disorder called phenylketonuria (PKU) .
    • Methods: PKU is a genetic disorder that hinders the body’s ability to metabolize phenylalanine .
    • Results: Tyrosine supplementation can help alleviate the symptoms of PKU .
  • Enhanced Cognitive Function

    • Field: Neurobiology .
    • Application: Studies have suggested that tyrosine supplementation can help improve memory and cognitive function, especially under stressful conditions .
    • Methods: This involves the intake of tyrosine supplements .
    • Results: Improved memory and cognitive function under stressful conditions .
  • Improved Physical Performance

    • Field: Sports Science .
    • Application: Some evidence suggests that tyrosine can help maintain physical performance by counteracting stress-induced depletion of neurotransmitters .
    • Methods: This involves the intake of tyrosine supplements .
    • Results: Improved physical performance under stressful conditions .
  • Mood Regulation

    • Field: Psychology .
    • Application: By facilitating the production of dopamine, norepinephrine, and epinephrine, tyrosine can help regulate mood and potentially alleviate symptoms of depression .
    • Methods: This involves the intake of tyrosine supplements .
    • Results: Improved mood and potential alleviation of symptoms of depression .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c15-10(7-8-1-3-9(17)4-2-8)13(20)16-11(14(21)22)5-6-12(18)19/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSLRCZINIDLMU-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-glu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,800
Citations
K Aghaiypour, A Wlodawer, J Lubkowski - Biochimica et Biophysica Acta …, 2001 - Elsevier
… the role of the base to the charged glutamate residue residing on an adjacent subunit (Glu-294′ in PGA, -289′ in ErA, and -283′ in EcA), and declared the motif Thr-Tyr-Glu to be the …
Number of citations: 66 www.sciencedirect.com
Y Trudelle - Polymer, 1975 - Elsevier
Conformational properties of the sequential poly(Tyr-Glu) copolymer in aqueous solution were investigated as a function of pH. No transition could be detected over the range pH 13-…
Number of citations: 43 www.sciencedirect.com
M Schwartz, E Mozes, M Sela - European Journal of …, 1975 - Wiley Online Library
… that the immunogen built with the tetrapeptide Tyr-Tyr-GluGlu is under strict unigenic genetic … On the other hand, the immunogen built with the peptide Tyr-Glu-TyrGlu, while also under …
Number of citations: 27 onlinelibrary.wiley.com
E Ortlund, MW Lacount, K Lewinski, L Lebioda - Biochemistry, 2000 - ACS Publications
Pseudomonas 7A glutaminase-asparaginase (PGA) catalyzes the hydrolysis of d and l isomers of glutamine and asparagine. Crystals of PGA were reacted with diazo analogues of …
Number of citations: 95 pubs.acs.org
GF Mitchell, FC Grumet, HO McDevitt - The Journal of Experimental …, 1972 - rupress.org
The effect of thymectomy on the genetically controlled murine immune response-1 (Ir-1) to the synthetic polypeptide poly-L(Tyr, Glu)-poly-D, L-Ala--poly-L-Lys [(T, G)-A--L] was studied …
Number of citations: 190 rupress.org
YY Baek, DK Lee, JH So, CH Kim, D Jeoung… - Biochemical and …, 2015 - Elsevier
Kringle 5, derived from plasminogen, is highly capable of inhibiting angiogenesis. Here, we have designed and synthesized 10 tetrapeptides, based on the amino acid properties of the …
Number of citations: 15 www.sciencedirect.com
YY Baek, DK Lee, J Kim, JH Kim, W Park, T Kim… - Oncotarget, 2017 - ncbi.nlm.nih.gov
The tetrapeptide Arg-Leu-Tyr-Glu (RLYE) is known to inhibit vascular endothelial growth factor-A (VEGF-A)-induced angiogenesis in vitro. Herein, we examined its underlying …
Number of citations: 17 www.ncbi.nlm.nih.gov
E Mozes, M Schwartz, M Sela - The Journal of experimental medicine, 1974 - rupress.org
… The results of this study indicate that Tyr-Tyr-Glu-Glu is an important determinant in the … It is also shown that Tyr-Tyr-Glu-Glu is essentially immunologically silent in (Tyr-Tyr-Glu-Glu)-Pro--…
Number of citations: 54 rupress.org
E Mozes, R Isac, MJ Taussig - The Journal of experimental medicine, 1975 - rupress.org
The cellular basis of the genetic control of the immune response to poly(LTyr, LGlu)-polyDLAla--polyLLys [(T,G)-A--L] in SJL (H-2s, low responder) mice has been investigated using T-…
Number of citations: 88 rupress.org
JC Ordal, FC Grumet - The Journal of Experimental Medicine, 1972 - rupress.org
The transfer of parental (H-2 k/k ) nonresponder lymphoid cells into heterozygous (H-2 k/q ) nonresponder recipients at the time of primary challenge with aqueous poly-L(Tyr,Glu)-poly-…
Number of citations: 111 rupress.org

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